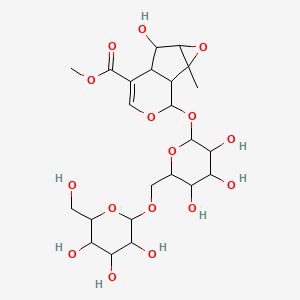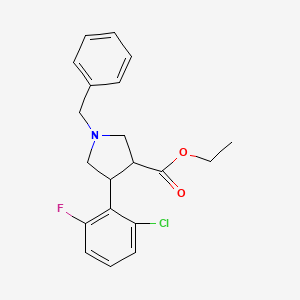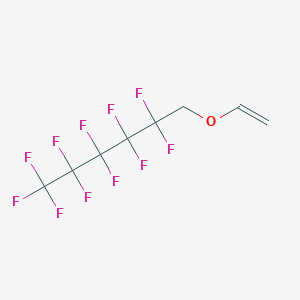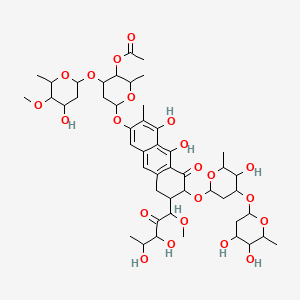
4,4'-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,7-Bis(naphthalen-1-yl(phényl)amino)-9H-fluorène-9,9-diyl)diphénol est un composé organique complexe qui présente un noyau fluorène substitué par des groupes naphtyle et phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4,4’-(2,7-Bis(naphthalen-1-yl(phényl)amino)-9H-fluorène-9,9-diyl)diphénol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction de couplage croisé de Suzuki-Miyaura, où les acides boroniques et les halogénures sont couplés en présence d'un catalyseur au palladium. Les conditions de réaction nécessitent souvent une atmosphère inerte, telle que l'azote ou l'argon, et des températures allant de 80 °C à 120 °C .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
4,4’-(2,7-Bis(naphthalen-1-yl(phényl)amino)-9H-fluorène-9,9-diyl)diphénol peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire, en fonction des substituants et des conditions de réaction.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium pour les réactions de couplage, les acides ou les bases forts pour les réactions de substitution et des agents oxydants ou réducteurs spécifiques pour les réactions redox. Les conditions varient, mais impliquent souvent des températures contrôlées, des atmosphères inertes et des solvants spécifiques comme le toluène ou le dichlorométhane.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés hydroxylés.
Applications de recherche scientifique
4,4’-(2,7-Bis(naphthalen-1-yl(phényl)amino)-9H-fluorène-9,9-diyl)diphénol présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : Utilisé dans la production de matériaux avancés, tels que les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques
Mécanisme d'action
Le mécanisme d'action du 4,4’-(2,7-Bis(naphthalen-1-yl(phényl)amino)-9H-fluorène-9,9-diyl)diphénol implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de s'engager dans des interactions π-π, des liaisons hydrogène et d'autres interactions non covalentes avec des molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés à base d'anthracène : Ces composés partagent des structures aromatiques similaires et sont utilisés dans des applications similaires, telles que les OLED et les cellules photovoltaïques.
Dérivés du naphtalène : Ces composés présentent également des cycles naphtaléniques et présentent des activités biologiques comparables.
Unicité
4,4’-(2,7-Bis(naphthalen-1-yl(phényl)amino)-9H-fluorène-9,9-diyl)diphénol est unique en raison de son motif de substitution spécifique et de la présence de groupes naphtyle et phényle. Cette combinaison confère des propriétés électroniques et stériques distinctes, améliorant son potentiel pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C57H40N2O2 |
|---|---|
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
4-[9-(4-hydroxyphenyl)-2,7-bis(N-naphthalen-1-ylanilino)fluoren-9-yl]phenol |
InChI |
InChI=1S/C57H40N2O2/c60-47-31-25-41(26-32-47)57(42-27-33-48(61)34-28-42)53-37-45(58(43-17-3-1-4-18-43)55-23-11-15-39-13-7-9-21-49(39)55)29-35-51(53)52-36-30-46(38-54(52)57)59(44-19-5-2-6-20-44)56-24-12-16-40-14-8-10-22-50(40)56/h1-38,60-61H |
Clé InChI |
OYMOVAHOJQYYEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)



![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)


![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)



![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)


